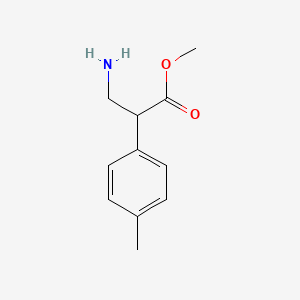
Methyl 3-amino-2-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and features an amino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-amino-2-(4-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-methylphenyl)propanoate
- Methyl 2-amino-3-(4-methylphenyl)propanoate
- Methyl 3-(4-amino-2-methylphenyl)propanoate
Uniqueness
Methyl 3-amino-2-(4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino group and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-amino-2-(4-methylphenyl)propanoate, also known as methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C12H17NO2
- IUPAC Name: methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate
- SMILES Notation: CC1=CC=C(C=C1)CC(CN)C(=O)OC
- InChI Key: VPUKVVPIACLWAQ-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. The compound has been studied for its potential anti-inflammatory, analgesic, and enzyme-inhibitory properties.
The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors. The amino group can form hydrogen bonds with target sites, while the hydrophobic interactions provided by the 4-methylphenyl group enhance binding affinity. This dual interaction increases the compound's stability within the active site of enzymes.
Research Findings and Case Studies
- Enzyme Inhibition Studies:
- Anti-inflammatory Activity:
- Analgesic Effects:
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of DHFR | |
| Anti-inflammatory | Reduced cytokine production | |
| Analgesic Effects | Comparable pain relief to standard analgesics |
Table 2: Synthesis Pathways
| Step | Description | Key Reagents |
|---|---|---|
| Starting Materials | Methyl acrylate and 4-methylbenzylamine | Sodium hydride |
| Nucleophilic Substitution | Formation of methyl ester | Potassium carbonate |
| Reductive Amination | Introduction of amino group | Sodium cyanoborohydride |
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
ZQRFCBRDSWEWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















